(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
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Description
(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing acrylonitriles substituted with different heterocycles and analyzing their structures. For instance, the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and various rings demonstrated the flexibility and sensitivity of these compounds to structural changes. X-ray crystal analysis of representative compounds confirmed the E-configuration of the olefinic bond, showcasing the precision in structural determination necessary for such complex molecules (Sączewski et al., 2004).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of similar heterocyclic compounds. Novel benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines were synthesized, displaying antimicrobial activity against Gram-positive bacteria. These findings suggest potential applications in developing new antibiotics (Zheng et al., 2021). Additionally, the synthesis of new 1,2,4-triazole derivatives revealed compounds with good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Transformations and Applications
The reactivity of related compounds under different conditions has been a subject of interest. For example, acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides or chlorides demonstrated the potential for chemical modifications, which could lead to various applications in material science or drug development (Makei et al., 2004).
Novel Synthesis Methods
Efforts have also been made to develop new methods for synthesizing azolo[1,5-a]pyrimidin-7-amines, highlighting the ongoing research into efficient synthetic routes for complex heterocyclic compounds. These methodologies could be applied to synthesize compounds with similar structures to "(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile" for various scientific applications (Gazizov et al., 2019).
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-23-16-9-7-14(8-10-16)12-15(13-19)18-21-20-17-6-4-3-5-11-22(17)18/h7-10,12H,2-6,11H2,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLZLVAXUGTOMB-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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